molecular formula C9H6N2O3 B13334382 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B13334382
M. Wt: 190.16 g/mol
InChI Key: NEZPRLJYOUWEGC-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13)

InChI Key

NEZPRLJYOUWEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=NO2)C(=O)O

Origin of Product

United States

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